molecular formula C14H9NO4S B2511844 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate CAS No. 536722-02-8

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate

Cat. No.: B2511844
CAS No.: 536722-02-8
M. Wt: 287.29
InChI Key: VVTHLSCUZVFCKT-UHFFFAOYSA-N
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Description

The compound "(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate" (hereafter referred to as Compound A) is a heterocyclic ester featuring a phthalimide moiety linked via a methylene bridge to a thiophene-2-carboxylate group. Its molecular formula is C₁₄H₉NO₄S, with an average mass of 287.29 g/mol and a monoisotopic mass of 287.025229 g/mol . The structure combines the electron-deficient phthalimide unit with the sulfur-containing thiophene ring, which may confer unique electronic and steric properties compared to analogous benzoate esters.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c16-12-9-4-1-2-5-10(9)13(17)15(12)8-19-14(18)11-6-3-7-20-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTHLSCUZVFCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate typically involves the reaction of isoindoline derivatives with thiophene-2-carboxylic acid. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process. Common reagents include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the isoindoline moiety can produce more saturated isoindoline derivatives .

Scientific Research Applications

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural Analogues

Compound A belongs to a broader class of phthalimide esters, where the carboxylate group varies in aromatic substitution. Key structural analogs include:

Compound Name Substituent (R) Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methylbenzoate 3-CH₃ C₁₈H₁₅NO₄ 148–150 74 C=O (phthalimide, ester), C-H (Ar)
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-methoxybenzoate 4-OCH₃ C₁₈H₁₅NO₅ 130–133 82 C=O, C-O (methoxy), C-H (Ar)
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-chlorobenzoate 4-Cl C₁₇H₁₂ClNO₄ 145–147 79 C=O, C-Cl, C-H (Ar)
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-nitrobenzoate 3-NO₂ C₁₇H₁₂N₂O₆ 158–160 71 C=O, NO₂, C-H (Ar)
Compound A Thiophene-2-COO C₁₄H₉NO₄S Not reported N/A C=O, C-S (thiophene), C-H (Ar)

Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., 4-OCH₃, 3-CH₃): These derivatives generally exhibit lower melting points (130–150°C) compared to electron-withdrawing substituents like nitro (158–160°C) or chloro (145–147°C) groups . The thiophene moiety in Compound A may impart intermediate polarity due to sulfur’s electronegativity, though its melting point is undocumented. Thiophene vs.
  • Synthetic Yields :
    Yields for benzoate derivatives range from 71–82% , with methoxy and methyl substituents showing higher efficiency . The absence of synthetic data for Compound A precludes direct comparison, but thiophene’s steric bulk may require modified reaction conditions.
Spectroscopic and Analytical Data
  • FTIR Spectroscopy :
    • Benzoate derivatives exhibit strong C=O stretches at ~1700–1750 cm⁻¹ (phthalimide and ester) and aromatic C-H stretches at ~3050 cm⁻¹ . Compound A’s thiophene ring would show C-S stretches near 600–800 cm⁻¹ , distinguishing it from benzene-based analogs.
  • NMR Spectroscopy :
    • ¹H-NMR : Benzoate derivatives display aromatic protons at δ 7.2–8.3 ppm , with methyl/methoxy groups at δ 2.3–4.0 ppm . Compound A’s thiophene protons are expected downfield (δ 7.5–8.0 ppm ) due to electron withdrawal by the carboxylate.
    • ¹³C-NMR : Phthalimide carbonyls resonate at δ 165–170 ppm , while thiophene carbons (C-S) appear at δ 125–140 ppm .

Biological Activity

The compound (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of the compound is C12H9NO4SC_{12}H_{9}NO_{4}S, with a molecular weight of approximately 253.27 g/mol. It features an isoindole core structure combined with a thiophene carboxylate moiety, which may contribute to its unique biological properties.

The biological activity of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate is primarily attributed to its interaction with cellular targets such as enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Key Mechanisms:

  • Tubulin Inhibition : The compound binds to tubulin and inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • Apoptotic Pathways : Induces apoptosis through intrinsic mitochondrial pathways, characterized by annexin-V staining and propidium iodide uptake .

Biological Activity

Research indicates that (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate exhibits significant antiproliferative activity against various cancer cell lines.

Antiproliferative Effects:

A study demonstrated that derivatives of this compound showed IC50 values ranging from 17 nM to 130 nM against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431) . The following table summarizes the IC50 values for selected derivatives:

CompoundCell LineIC50 (nM)
1MIA PaCa-217
1A431130
2cFM3A0.74
2aHeLa1.9
2bMolt4/C83.1

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Pancreatic Cancer : A derivative was tested against MIA PaCa-2 cells and demonstrated potent antiproliferative effects by disrupting tubulin dynamics .
  • Epithelial Carcinoma Trials : In vitro assays showed that the compound effectively inhibited cell proliferation in A431 cells through mechanisms involving apoptosis .
  • Mechanistic Insights : Research indicated that the binding affinity to tubulin correlates with the antiproliferative effects observed in various cancer cell lines .

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